2-Methyl-5-[1-(trifluoromethyl)cyclopropyl]pyrazol-3-amine
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Overview
Description
2-Methyl-5-[1-(trifluoromethyl)cyclopropyl]pyrazol-3-amine is an organic compound that features a pyrazole ring substituted with a methyl group and a trifluoromethylcyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes to form pyrazoles . Another approach includes the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to pyrazoles .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as the use of metal-catalyzed reactions or metal-free synthetic routes. For example, the use of palladium-catalyzed coupling reactions or iron-catalyzed regioselective synthesis can be employed to produce pyrazole derivatives on a larger scale .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-[1-(trifluoromethyl)cyclopropyl]pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like bromine for oxidation, reducing agents such as hydrogen gas for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.
Scientific Research Applications
2-Methyl-5-[1-(trifluoromethyl)cyclopropyl]pyrazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methyl-5-[1-(trifluoromethyl)cyclopropyl]pyrazol-3-amine involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors, while the pyrazole ring can participate in various biochemical interactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives and trifluoromethyl-substituted compounds. Examples include:
- 5-Hydroxy-1-methyl-3-trifluoromethyl-1H-pyrazole
- 1-(Trifluoromethyl)-3-phenyl-1H-pyrazole .
Uniqueness
2-Methyl-5-[1-(trifluoromethyl)cyclopropyl]pyrazol-3-amine is unique due to the presence of both a trifluoromethyl group and a cyclopropyl group, which can impart distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
2-methyl-5-[1-(trifluoromethyl)cyclopropyl]pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3N3/c1-14-6(12)4-5(13-14)7(2-3-7)8(9,10)11/h4H,2-3,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBHINGKCKCOAOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2(CC2)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1884309-82-3 |
Source
|
Record name | 1-methyl-3-[1-(trifluoromethyl)cyclopropyl]-1H-pyrazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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